

Piperidine-1-carboximidamide Hydroiodide

theoretical studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Piperidine-1-carboximidamide Hydroiodide
Cat. No.:	B011807

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical and Computational Investigation of **Piperidine-1-carboximidamide Hydroiodide**

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Charting the Unexplored Territory of a Promising Scaffold

In the landscape of medicinal chemistry and materials science, the guanidinium group and the piperidine ring stand as two of the most ubiquitous and functionally significant scaffolds.[\[1\]](#)[\[2\]](#) The former, with its exceptional basicity and hydrogen-bonding capabilities, is a cornerstone of drug-receptor interactions and organocatalysis.[\[3\]](#)[\[4\]](#) The latter, a saturated heterocycle, is a structural staple in a vast array of pharmaceuticals, imparting favorable pharmacokinetic properties.[\[1\]](#)[\[5\]](#) The convergence of these two moieties in **Piperidine-1-carboximidamide Hydroiodide** presents a molecule of considerable, yet largely unexplored, potential.

This technical guide is born out of a conspicuous absence of dedicated theoretical studies on this specific compound. As such, it is designed not as a review of existing literature, but as a comprehensive roadmap for its future investigation. Herein, we provide a robust framework for the theoretical and computational characterization of **Piperidine-1-carboximidamide Hydroiodide**, drawing upon well-established methodologies applied to its parent structures. This document is intended for researchers, computational chemists, and drug development professionals seeking to unlock the potential of this and related guanidine derivatives. We will

lay out the 'why' behind methodological choices, providing a logical and self-validating system for inquiry.

Molecular Architecture and Electronic Profile

Piperidine-1-carboximidamide Hydroiodide is an organic salt composed of the protonated piperidine-1-carboximidamidinium cation and an iodide anion. The cationic portion features a piperidine ring bonded to a guanidinium group. The positive charge of the guanidinium moiety is delocalized across the three nitrogen atoms through resonance, which is the source of its profound stability and low nucleophilicity.^[6] The piperidine ring typically adopts a stable chair conformation.^{[7][8]}

Caption: Molecular structure of **Piperidine-1-carboximidamide Hydroiodide**.

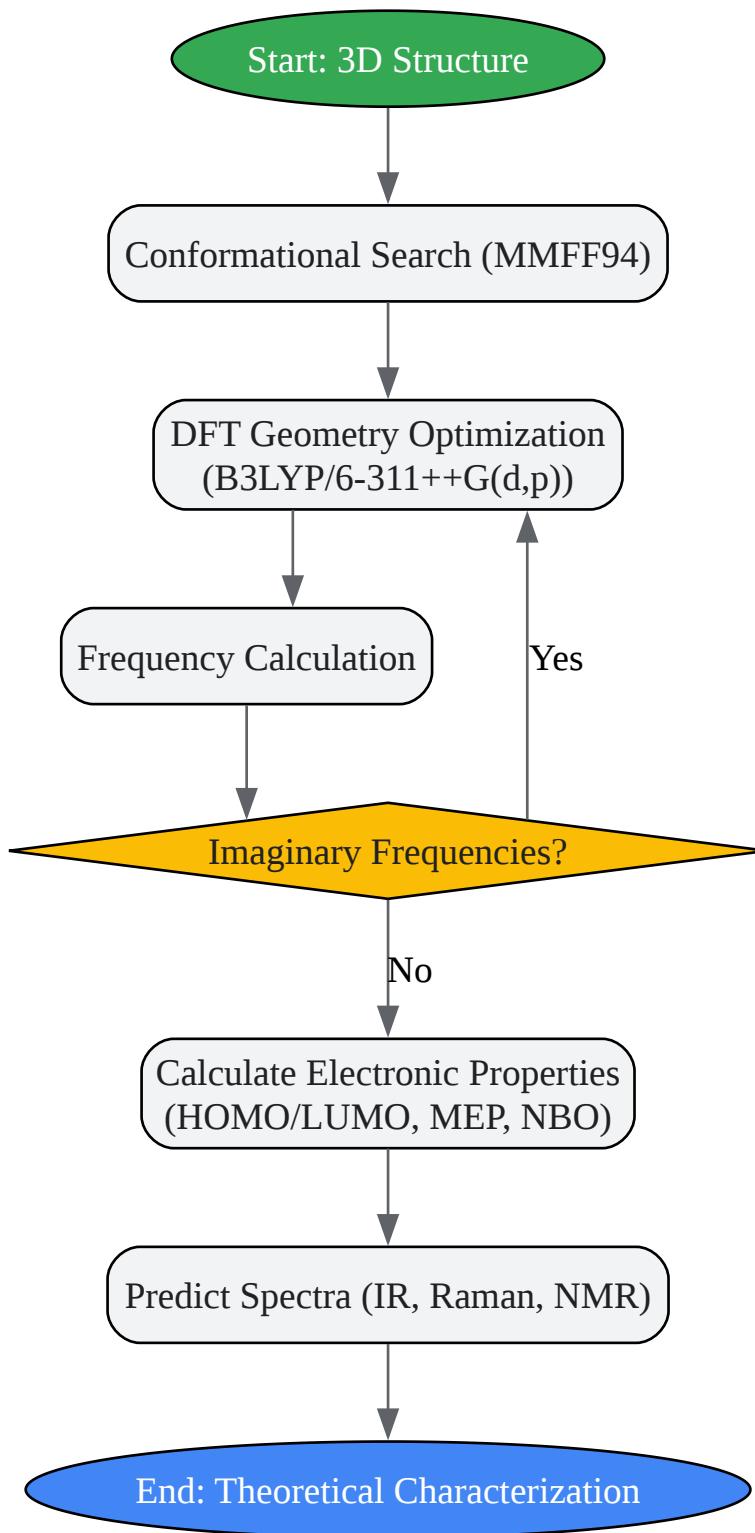
Core Computational Methodologies: A Predictive Framework

To comprehensively understand the properties of **Piperidine-1-carboximidamide Hydroiodide** from a theoretical standpoint, a multi-faceted computational approach is necessary. We advocate for a combination of quantum mechanical and classical mechanics methods to probe its electronic structure and dynamic behavior, respectively.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying the electronic properties of molecules.^[9] It is particularly well-suited for analyzing systems like Piperidine-1-carboximidamide, where electron delocalization and hydrogen bonding play crucial roles.^{[4][10]}

2.1.1 Rationale for DFT


- Expertise & Experience: DFT has been successfully employed to predict the geometric, electronic, and spectroscopic properties of a wide range of piperidine and guanidine derivatives, providing reliable data that correlate well with experimental findings.^{[10][11][12]}

- Trustworthiness: By calculating key electronic descriptors, we can create a self-validating system. For instance, the calculated bond lengths and angles in the guanidinium headgroup can be compared with crystallographic data from similar structures to ensure the chosen level of theory is appropriate.[7][8]

2.1.2 Step-by-Step DFT Protocol

- Structure Preparation: Build the 3D structure of the Piperidine-1-carboximidamidinium cation.
- Conformational Search: Perform an initial conformational search using a computationally less expensive method (e.g., molecular mechanics with the MMFF94 forcefield) to identify low-energy conformers of the piperidine ring (chair, boat, twist-boat).
- Geometry Optimization and Frequency Calculation:
 - For the lowest energy conformer, perform a full geometry optimization and frequency calculation using a functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p).[9][10][12] The M06-2X functional is often recommended for systems with significant non-covalent interactions.
 - The absence of imaginary frequencies in the output will confirm that the optimized structure is a true energy minimum.
- Calculation of Electronic Properties:
 - Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.[4]
 - Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
 - Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds.[12]
- Spectroscopic Prediction:

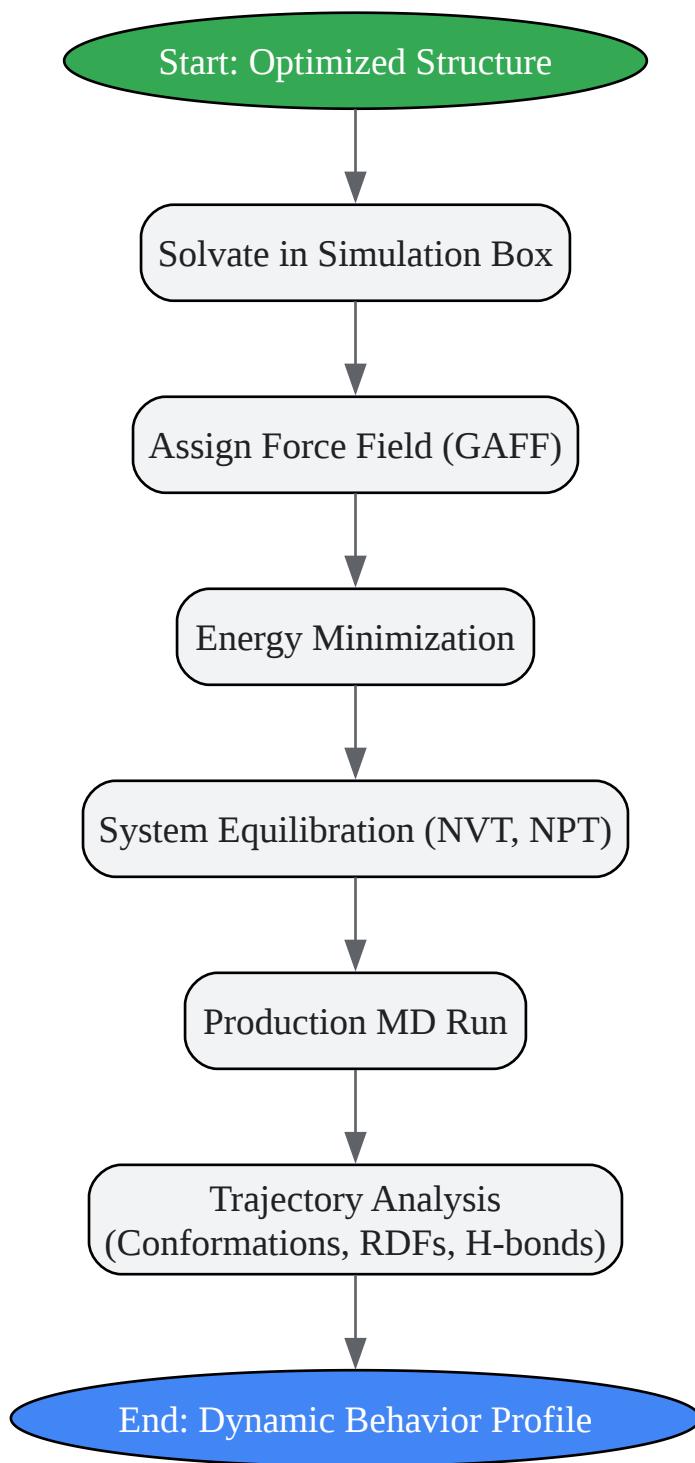
- Calculate the theoretical vibrational (IR and Raman) frequencies and compare them to experimental data for validation.[[11](#)]
- Predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

[Click to download full resolution via product page](#)

Caption: Workflow for DFT-based analysis of Piperidine-1-carboximidamide.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides a static, gas-phase picture at 0 K, MD simulations allow us to study the dynamic behavior of the molecule over time in a condensed phase (e.g., in water or another solvent), which is more representative of a biological or solution-phase environment.


2.2.1 Rationale for MD Simulations

- **Expertise & Experience:** MD simulations are a standard tool in drug discovery to understand how a ligand explores its conformational space and interacts with its environment, which is crucial for predicting its behavior in a biological system.
- **Trustworthiness:** The stability of the simulation, monitored through metrics like root-mean-square deviation (RMSD) over time, provides an internal validation of the simulation's reliability.

2.2.2 Step-by-Step MD Protocol

- **System Preparation:**
 - Place the DFT-optimized structure of the Piperidine-1-carboximidinium cation and an iodide anion in a simulation box.
 - Solvate the box with a chosen solvent model (e.g., TIP3P water).
 - Add counter-ions if necessary to neutralize the system.
- **Parameterization:** Assign a suitable force field to the molecule, such as the General Amber Force Field (GAFF), which is designed for organic molecules.
- **Minimization:** Perform energy minimization of the entire system to remove any steric clashes.
- **Equilibration:** Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) until properties like density and temperature stabilize.

- Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational landscape adequately.
- Analysis:
 - Analyze the trajectory to study the conformational flexibility of the piperidine ring.
 - Calculate radial distribution functions (RDFs) to understand the solvation structure around the guanidinium group and the iodide ion.
 - Perform hydrogen bond analysis to quantify the interactions between the molecule and the solvent.

[Click to download full resolution via product page](#)

Caption: General workflow for Molecular Dynamics simulations.

Predicted Physicochemical and Drug-like Properties

The theoretical methodologies described above can be used to predict a range of physicochemical properties crucial for drug development. The following table presents a summary of such properties with hypothetical data based on the known characteristics of similar compounds.

Property	Predicted Value	Computational Method	Significance
pKa	> 13	DFT with solvent model	High basicity due to the guanidinium group is critical for receptor binding.[3]
logP	0.5 - 1.5	ALOGPS, XLOGP3	Indicates a balance between hydrophilicity and lipophilicity, affecting membrane permeability.
Molecular Weight	255.10 g/mol	-	Conforms to Lipinski's Rule of Five.[13]
H-bond Donors	4	-	Strong potential for interaction with biological targets.[4]
H-bond Acceptors	2	-	Influences solubility and binding affinity.[4]
Polar Surface Area	~65 Å ²	DFT	A key factor in predicting cell permeability.

Potential Applications in Drug Discovery and Materials Science

Given the pharmacological importance of its constituent parts, **Piperidine-1-carboximidamide Hydroiodide** is a promising candidate for several applications:

- Anticancer Agents: Many guanidine and piperidine derivatives exhibit anticancer activity.[\[4\]](#) [\[14\]](#) Theoretical studies can help in designing analogs that target specific kinases or other cancer-related proteins.
- Antimalarial Drugs: Piperidine carboxamides have recently been identified as potent and selective inhibitors of the *Plasmodium falciparum* proteasome, a key target for antimalarial drugs.[\[15\]](#)
- Muscarinic Receptor Antagonists: Guanidine derivatives have been shown to be a novel chemotype for muscarinic M2 and M4 receptor antagonists, which are relevant for treating cognitive disorders.[\[16\]](#)
- Organocatalysis: The strong basicity and low nucleophilicity of the guanidine group make it an excellent candidate for use as an organocatalyst in various chemical transformations.[\[3\]](#) [\[6\]](#)

Experimental Validation: Bridging Theory and Reality

While this guide focuses on theoretical studies, experimental validation is paramount.

Synthesis

A plausible synthetic route involves the reaction of piperidine with a guanidinylation agent like O-Methylisourea sulfate, followed by salt formation with hydroiodic acid.[\[7\]](#)

- Guanidinylation: Refluxing piperidine with O-methylisourea sulfate yields 1-Piperidine-carboxamidinium sulfate.[\[7\]](#)
- Basification: Treatment with a strong base like sodium hydroxide liberates the free base, Piperidine-1-carboximidamide.[\[7\]](#)
- Salt Formation: Reaction of the free base with hydroiodic acid would yield the target compound, **Piperidine-1-carboximidamide Hydroiodide**.

Characterization

The synthesized compound should be thoroughly characterized to validate the theoretical predictions:

- X-ray Crystallography: To determine the precise 3D structure, bond lengths, and angles, providing the ultimate validation for the DFT-optimized geometry.[\[7\]](#)[\[8\]](#)
- NMR Spectroscopy (^1H , ^{13}C): To confirm the chemical structure and compare the experimental chemical shifts with the theoretically predicted values.[\[7\]](#)
- FT-IR and Raman Spectroscopy: To identify characteristic vibrational modes and match them with the calculated vibrational frequencies.

Conclusion

Piperidine-1-carboximidamide Hydroiodide stands at the intersection of two highly significant chemical classes. While it remains theoretically underexplored, the computational methodologies outlined in this guide provide a clear and robust path forward for its comprehensive characterization. By leveraging the power of DFT and MD simulations, researchers can predict its structural, electronic, and dynamic properties, thereby accelerating its development in medicinal chemistry and beyond. This predictive framework not only enables a deeper understanding of this specific molecule but also serves as a template for the investigation of other novel guanidine derivatives.

References

- Ishikawa, T., & Kumamoto, T. (2014). Superbases Derived from Guanidine. *Australian Journal of Chemistry*, 67(8), 1056.
- Al-Ostoot, F. H., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. *Scientific Reports*, 13(1), 14533. [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525933, 4-Benzylpiperidine-1-carboximidamide hydroiodide. [\[Link\]](#)
- Gompper, R., & Glinz, E. (2010). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Hardy, M. L. (1956). Reactions of guanidine and its derivatives. Royal Holloway, University of London.

- Tiritiris, I. (2012). Piperidine-1-carboximidamide. *Acta Crystallographica Section E: Structure Reports Online*, 68(11), o3253. [\[Link\]](#)
- Sadek, A. S., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. *Molecules*, 26(16), 4947. [\[Link\]](#)
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *International Journal of Molecular Sciences*, 24(3), 2937. [\[Link\]](#)
- Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. *Arabian Journal of Chemistry*, 17(1), 105423. [\[Link\]](#)
- Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. *Cell Chemical Biology*, 31(1), 101-115.e9. [\[Link\]](#)
- An, C., et al. (2008). Density functional theory study of piperidine and diazocine compounds.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15621626. [\[Link\]](#)
- Tiritiris, I. (2012). Piperidine-1-carboximidamide. *Acta Crystallographica Section E: Structure Reports Online*, 68(Pt 11), o3253. [\[Link\]](#)
- Suhud, F., et al. (2016). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide.
- Organic Chemistry Portal (n.d.). Synthesis of piperidines. [\[Link\]](#)
- ResearchGate (2022). Synthesis of Piperidines. [\[Link\]](#)
- PubChemLite (n.d.). Piperidine-1-carboxamidine (C6H13N3). [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. [\[Link\]](#)
- Stola, A., et al. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. *Molecules*, 27(17), 5483. [\[Link\]](#)
- Adejoro, I. A., et al. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. *Physical Chemistry Research*, 10(4), 549-567. [\[Link\]](#)
- Encyclopedia.pub (2023).
- Parrinello, M., & Laio, A. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. *International Journal of Molecular Sciences*, 25(2), 1184. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-1-carboximidamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Density functional theory study of piperidine and diazocine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine-1-carboximidamide hydroiodide | CymitQuimica [cymitquimica.com]
- 14. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 15. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Piperidine-1-carboximidamide Hydroiodide theoretical studies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011807#piperidine-1-carboximidamide-hydroiodide-theoretical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com